
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane is a unique organotin compound characterized by its distinctive structure, which includes a dioxastannaboretane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane typically involves the reaction of dihexylstannane with phenylboronic acid in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or THF (tetrahydrofuran). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-4-phenyl-1,3-dioxolane
- 2,2-Diethyl-4-phenyl-1,3-dioxolane
Uniqueness
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane is unique due to the presence of the stannaboretane ring, which imparts distinct chemical and physical properties. This sets it apart from similar compounds that lack the tin-boron linkage, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
111631-02-8 |
|---|---|
Molekularformel |
C18H31BO2Sn |
Molekulargewicht |
409.0 g/mol |
IUPAC-Name |
2,2-dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane |
InChI |
InChI=1S/C6H5BO2.2C6H13.Sn/c8-7(9)6-4-2-1-3-5-6;2*1-3-5-6-4-2;/h1-5H;2*1,3-6H2,2H3;/q-2;;;+2 |
InChI-Schlüssel |
MEQCMZZZVNIOFS-UHFFFAOYSA-N |
Kanonische SMILES |
B1(O[Sn](O1)(CCCCCC)CCCCCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


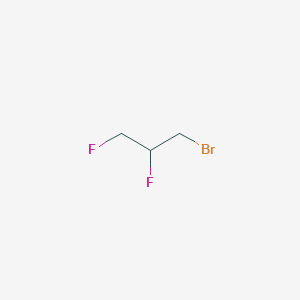

![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
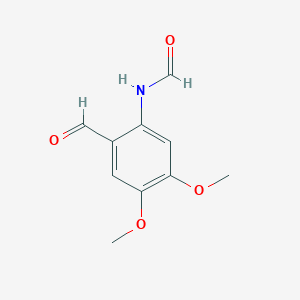
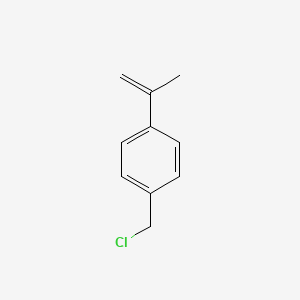

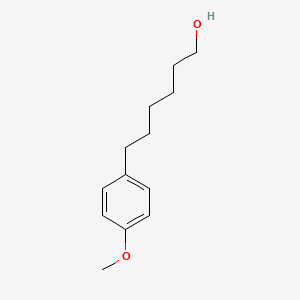
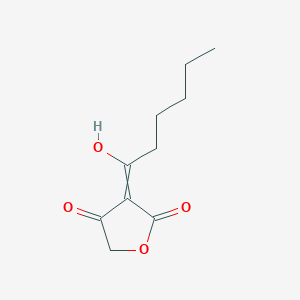

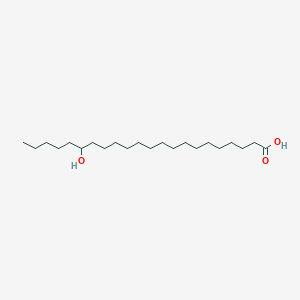

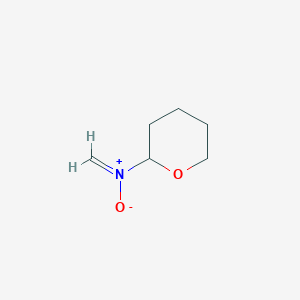
![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
